molecular formula C22H14BrN B1527954 2-Bromo-9-(2-naphthyl)-9H-carbazole CAS No. 1427316-53-7

2-Bromo-9-(2-naphthyl)-9H-carbazole

Cat. No.: B1527954
CAS No.: 1427316-53-7
M. Wt: 372.3 g/mol
InChI Key: PYHCFFLUGHKAPZ-UHFFFAOYSA-N
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Description

“2-Bromo-9-(2-naphthyl)-9H-carbazole” is a chemical compound with the molecular formula C22H14BrN . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact structure can be determined using various analytical methods such as NMR or X-ray crystallography.


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 141.0 to 145.0 degrees Celsius . The compound is soluble in toluene .

Scientific Research Applications

Crystallographic Studies and Biological Evaluation

2-Bromo-9-(2-naphthyl)-9H-carbazole derivatives have been used in crystallographic studies and biological evaluations, specifically investigating their cytotoxic effects on cancer cells. A study synthesized 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives and characterized them using various spectroscopic methods. The study further explored the cytotoxic effects of these derivatives on ovarian cancer cells, demonstrating that these compounds have inhibitory effects on cancer cell growth, with particular derivatives showing strong anti-proliferative activity, making them promising candidates for the treatment of human ovarian cancer (Saturnino et al., 2015).

Luminescence and Thermal Properties

Biphenyl carbazole-based derivatives of this compound have been synthesized and analyzed for their luminescent and thermal properties. The study involved characterizing the compounds through various spectroscopic techniques and single-crystal X-ray diffraction. It was observed that these compounds exhibit high thermal stabilities and significant luminescence, with unique intermolecular interactions contributing to their structural and functional properties (Tang et al., 2021).

Synthesis and Spectroscopy

Research on bromocarbazoles, including this compound, has focused on their synthesis and electronic spectroscopy. The studies involve the preparation, isolation, and characterization of bromo derivatives of carbazoles, exploring their UV-absorption, fluorescence, and phosphorescence emission spectra. These investigations provide valuable insights into the photophysical properties and reactivity of bromocarbazoles (Ponce et al., 2006).

Synthesis of Polyaromatic Compounds

Polyaromatic compounds bearing 2-naphthyl groups have been synthesized using this compound derivatives. These compounds have been studied for their thermal, photophysical, and electrochemical behaviors, demonstrating promising applications as host and hole transporting materials in organic electroluminescence due to their high thermal stability, electrochemical reversibility, and wide band gap (Lee et al., 2008).

Solvatochromic Fluorophores

Carbazoles with naphthalimide units synthesized from this compound have exhibited strong fluorescence solvatochromism, indicating their potential as solvatochromic fluorophores. These findings are crucial for applications in optical materials and sensors, where solvatochromic properties can be leveraged (Umeda et al., 2011).

Safety and Hazards

“2-Bromo-9-(2-naphthyl)-9H-carbazole” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Properties

IUPAC Name

2-bromo-9-naphthalen-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-17-10-12-20-19-7-3-4-8-21(19)24(22(20)14-17)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHCFFLUGHKAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427316-53-7
Record name 2-Bromo-9-(2-naphthyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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